N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide is a compound that belongs to the class of indazole derivatives, which are recognized for their significant biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in drug development, especially as an inhibitor of monoamine oxidase B, an enzyme implicated in various neurological disorders.
This compound can be classified as a carboxamide derivative of indazole, specifically featuring a difluorophenyl substituent. The structural formula is represented as C15H11F2N3O, with a molecular weight of approximately 287.26 g/mol. It is synthesized through various organic reactions that involve indazole and carboxamide functionalities, making it a subject of interest in both synthetic organic chemistry and pharmacology .
The synthesis of N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide typically involves several key steps:
The molecular structure of N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide can be described as follows:
CN1C=C2C=C(C=CC2=N1)C(=O)NC3=CC(=C(C=C3)F)F
SQQXZJVTMWCPKH-UHFFFAOYSA-N
The structure features a five-membered indazole ring fused with a phenyl group that contains two fluorine atoms at positions 3 and 4, and a carboxamide functional group at position 5 .
N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide participates in various chemical reactions typical for indazole derivatives:
The mechanism by which N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide inhibits monoamine oxidase B involves:
Key physical and chemical properties of N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide include:
N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: